Br-5MP-Fluorescein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

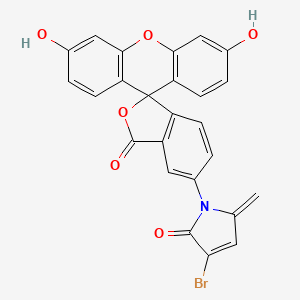

Molecular Formula |

C25H14BrNO6 |

|---|---|

Molecular Weight |

504.3 g/mol |

IUPAC Name |

3-bromo-1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-5-methylidenepyrrol-2-one |

InChI |

InChI=1S/C25H14BrNO6/c1-12-8-20(26)23(30)27(12)13-2-5-17-16(9-13)24(31)33-25(17)18-6-3-14(28)10-21(18)32-22-11-15(29)4-7-19(22)25/h2-11,28-29H,1H2 |

InChI Key |

DWHNNHGKXFEFJF-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=C(C(=O)N1C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Br-5MP-Fluorescein: A Thiol-Reactive Probe for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Br-5MP-Fluorescein is a specialized fluorescent probe designed for the selective labeling of proteins and peptides. This molecule integrates the bright and well-characterized fluorescence of fluorescein with a highly specific, thiol-reactive 3-bromo-5-methylene pyrrolone (3Br-5MP) moiety. This linkage chemistry offers a robust and versatile method for cysteine-specific modification, enabling applications ranging from protein tracking and quantification to the construction of complex bioconjugates and antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the core technology, physicochemical properties, experimental protocols, and key applications of this compound.

Core Concepts and Chemical Properties

This compound is a derivative of the widely used fluorescent dye, fluorescein. Its novelty lies in the incorporation of a 3-bromo-5-methylene pyrrolone (3Br-5MP) group, a reactive entity that demonstrates high specificity for sulfhydryl (thiol) groups found in cysteine residues of proteins.

Chemical Structure and Properties

While a definitive chemical structure diagram for this compound is not widely published, its composition can be inferred from its name and the known reactivity of its constituent parts. It consists of a fluorescein core attached to a 3-bromo-5-methylene pyrrolone functional group.

Table 1: Physicochemical Properties of this compound and its Core Components

| Property | This compound | Fluorescein (Parent Compound) |

| Molecular Formula | C₂₅H₁₄BrNO₆[1] | C₂₀H₁₂O₅[] |

| Molecular Weight | 504.29 g/mol [1] | 332.31 g/mol [3] |

| Appearance | Inferred to be an orange/red powder | Orange-red crystalline powder[4] |

| Solubility | Not explicitly defined; likely soluble in organic solvents like DMSO and DMF. | Insoluble in water; soluble in dilute aqueous bases, ethanol, and glacial acetic acid. |

| Excitation Maximum (λex) | ~495 nm (inferred from fluorescein) | ~494 nm |

| Emission Maximum (λem) | ~520 nm (inferred from fluorescein) | ~521 nm |

| pKa | Not determined | 6.4 |

| Quantum Yield (Φ) | Not determined | ~0.95 in 0.1 M NaOH |

Note: Specific optical properties and solubility for this compound may vary slightly from the parent fluorescein molecule due to the presence of the 3Br-5MP moiety.

Mechanism of Action: Cysteine-Specific Bioconjugation

The utility of this compound as a protein labeling reagent is centered on the reactivity of the 3Br-5MP group. This group acts as a Michael acceptor, undergoing a highly specific reaction with the thiol side chain of cysteine residues.

Signaling Pathway and Reaction Mechanism

The conjugation reaction proceeds via a Michael addition mechanism. The nucleophilic thiol group of a cysteine residue attacks the exocyclic methylene of the 3Br-5MP ring. This is followed by a secondary reaction where a second thiol can displace the bromine atom, enabling multi-functionalization or disulfide bridging.

This two-step reactivity allows for advanced bioconjugation strategies. A single cysteine residue can be modified with this compound, and subsequently, a second thiol-containing molecule (e.g., a drug, a peptide, or another label) can be attached. This is particularly useful for creating antibody-drug conjugates (ADCs) or for re-bridging reduced disulfide bonds in antibodies to maintain their structural integrity after labeling.

Experimental Protocols

The following protocols are generalized based on the known reactivity of 3Br-5MP reagents and standard procedures for fluorescent labeling. Optimization may be required for specific proteins and applications.

Synthesis of this compound

-

Preparation of 5MP-Fluorescein: 5-aminofluorescein is reacted with a suitable pyrrolone precursor in a neutral aqueous solution. The reaction is typically carried out at room temperature.

-

Bromination: The resulting 5MP-Fluorescein is then brominated at the 3-position of the pyrrolone ring using a brominating agent such as N-bromosuccinimide (NBS).

Purification of the final product would likely involve column chromatography.

Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with a single available cysteine residue.

Materials:

-

This compound stock solution (10 mM in anhydrous DMSO or DMF)

-

Protein solution (1-5 mg/mL in a thiol-free buffer, e.g., HEPES or PBS, pH 7.0-8.0)

-

Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)

-

Quenching reagent (e.g., N-acetyl-L-cysteine or glutathione)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

-

Labeling Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a 100-fold molar excess of a quenching reagent to consume any unreacted this compound. Incubate for 15-30 minutes.

-

Purification: Remove the unreacted dye and quenching reagent by size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the fluorescein at ~495 nm.

References

An In-depth Technical Guide to Br-5MP-Fluorescein: A Cysteine-Reactive Probe for Protein Labeling and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and fluorescent properties of Br-5MP-Fluorescein, a thiol-reactive probe designed for the specific labeling of cysteine residues in proteins and other biomolecules. This document details the probe's core properties, experimental protocols for its use, and its applications in biological research.

Core Chemical and Fluorescent Properties

This compound is a specialized fluorescent probe that combines the cysteine-reactivity of a 3-bromo-5-methylene pyrrolone (Br-5MP) group with the bright fluorescence of a fluorescein moiety. This combination allows for the targeted labeling and subsequent visualization of proteins.[1][2][3][4]

Chemical Structure and Properties

The Br-5MP functional group provides a platform for covalent attachment to the sulfhydryl group of cysteine residues.[2] The core chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H14BrNO6 | |

| Molecular Weight | 504.29 g/mol | |

| CAS Number | 2468100-39-0 | |

| Appearance | Likely a solid powder | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like DMSO and DMF; limited solubility in aqueous buffers | Inferred from fluorescein and maleimide-based probes |

| Storage | Store at -20°C, protected from light and moisture | Inferred from similar fluorescent probes |

Fluorescent Properties

The fluorescence characteristics of this compound are primarily determined by the fluorescein core. It is important to note that conjugation to a protein and the local microenvironment can influence these properties.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~495 nm (in the range of 451-495 nm) | |

| Emission Maximum (λem) | ~515 nm (in the range of 496-570 nm) | |

| Quantum Yield (Φ) | High (expected to be similar to fluorescein, ~0.9 in aqueous buffer) | Inferred from fluorescein properties |

| Molar Extinction Coefficient (ε) | High (expected to be >70,000 M⁻¹cm⁻¹) | |

| Fluorescence Lifetime (τ) | ~4 ns | Inferred from fluorescein properties |

Mechanism of Cysteine Labeling

The labeling of a cysteine residue with this compound proceeds through a specific chemical reaction with the thiol group of the cysteine. This reaction is highly efficient and selective under physiological conditions. The proposed mechanism involves a Michael addition of the cysteine thiol to the methylene group of the pyrrolone ring, followed by the elimination of the bromide. This results in a stable covalent bond between the protein and the fluorescein dye.

Caption: Cysteine labeling with this compound.

Experimental Protocols

The following protocols provide a general framework for using this compound to label proteins containing accessible cysteine residues. Optimization may be required for specific proteins and applications.

Protein Preparation

-

Buffer Selection: Prepare the protein in a suitable buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 7.0 and 7.5. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) or primary amines (e.g., Tris) that can react with the probe.

-

Protein Concentration: Adjust the protein concentration to 1-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): If the target cysteine is involved in a disulfide bond, it must first be reduced.

-

Treat the protein with a 10-fold molar excess of a reducing agent like DTT for 30 minutes at room temperature.

-

Remove the reducing agent immediately before labeling using a desalting column or dialysis against the labeling buffer.

-

Labeling Reaction

-

Probe Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

-

Reaction Mixture: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to a final concentration of 10-20 mM to react with any excess probe.

Purification of the Labeled Protein

-

Removal of Unreacted Probe: Separate the labeled protein from the unreacted this compound and other reaction components.

-

For proteins larger than 20 kDa, a desalting column (e.g., Sephadex G-25) is effective.

-

Dialysis against a suitable buffer can also be used.

-

-

Characterization: The degree of labeling (DOL), which is the molar ratio of dye to protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of fluorescein (~495 nm).

-

The DOL can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the dye, and a correction factor for the dye's absorbance at 280 nm.

-

Caption: General workflow for protein labeling.

Applications in Research and Drug Development

The ability to specifically label proteins with this compound opens up a wide range of applications in understanding protein function and in the development of new therapeutics.

Protein Visualization and Tracking

Once labeled, the fluorescent protein can be visualized in various experimental setups:

-

SDS-PAGE: In-gel fluorescence scanning allows for the direct visualization of the labeled protein, confirming successful conjugation.

-

Fluorescence Microscopy: The spatial and temporal distribution of the labeled protein can be monitored within fixed or living cells. This is crucial for studying protein localization, trafficking, and dynamics.

Protein Interaction Studies

Fluorescence-based techniques can be employed to study the interactions of the labeled protein with other molecules:

-

Fluorescence Polarization/Anisotropy (FP/FA): This technique measures changes in the rotational diffusion of the fluorescently labeled protein upon binding to another molecule. An increase in polarization indicates the formation of a larger complex. This is a powerful tool for quantifying binding affinities in solution.

-

Förster Resonance Energy Transfer (FRET): When used in conjunction with a suitable acceptor fluorophore, this compound can act as a FRET donor to probe conformational changes or binding events that bring the two fluorophores into close proximity.

High-Throughput Screening

The solution-based nature of fluorescence polarization assays makes them amenable to high-throughput screening (HTS) for the discovery of small molecules that modulate the interaction of the labeled protein with its binding partners.

Signaling Pathway Visualization

While this compound is a tool for studying proteins rather than a direct participant in signaling, it can be instrumental in elucidating signaling pathways. By labeling a key protein in a pathway, its translocation, colocalization with other signaling partners, or conformational changes upon pathway activation can be monitored. The following diagram illustrates a generalized concept of using a fluorescently labeled protein to track its movement in a signaling cascade.

Caption: Tracking a labeled protein in a pathway.

Conclusion

This compound is a valuable tool for the site-specific labeling of cysteine residues in proteins. Its high reactivity and the excellent photophysical properties of the fluorescein fluorophore make it suitable for a wide array of applications in basic research and drug discovery. The experimental protocols provided herein offer a starting point for the successful implementation of this probe in your research endeavors. As with any labeling strategy, careful optimization and characterization are essential to ensure the integrity and functionality of the labeled protein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Thiol-Reactive Fluorescent Probes

An In-Depth Technical Guide to Thiol-Reactive Fluorescent Probes for Proteins

For Researchers, Scientists, and Drug Development Professionals

Thiol-reactive fluorescent probes are essential tools in biochemistry and molecular biology, enabling the specific labeling of proteins and other biomolecules.[1][2] These probes are designed to covalently bind to the sulfhydryl (thiol) group of cysteine residues, which are relatively uncommon compared to other amino acids like lysine, allowing for more targeted labeling.[1][3] This specificity is critical for a multitude of applications, including the study of protein structure and function, monitoring protein interactions, and tracking their localization within living cells.[1] This guide provides a comprehensive overview of the principles, methodologies, and applications of thiol-reactive fluorescent dyes.

Core Principles of Thiol-Reactive Labeling

The utility of thiol-reactive probes is founded on the unique chemical properties of the cysteine sulfhydryl group.

The Thiol Group: A Target for Specific Labeling

The sulfhydryl group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (R-S⁻). This high nucleophilicity allows it to react with a variety of electrophilic functional groups on fluorescent probes. By controlling factors like pH, researchers can favor the reaction of probes with thiols over other potentially reactive groups, such as the amine groups in lysine. Thiol labeling is often preferred for investigating protein structure, function, and interactions.

Common Thiol-Reactive Chemistries

The most prevalent thiol-reactive probes utilize electrophilic moieties that readily react with sulfhydryl groups. These include:

-

Michael Addition: This reaction is characteristic of maleimides, which react with thiols to form a stable thioether bond.

-

Nucleophilic Substitution: Haloacetamides (e.g., iodoacetamides) and haloalkyls react with thiols via nucleophilic substitution, also forming a stable thioether linkage.

-

Disulfide Exchange: Probes containing a disulfide bond can react with free thiols, resulting in the formation of a new disulfide bond with the target protein.

Major Classes of Thiol-Reactive Fluorescent Probes

A variety of fluorescent dyes have been functionalized with thiol-reactive groups, offering a wide range of spectral properties.

Maleimides

Maleimides are highly selective for thiol groups and are one of the most commonly used reagents for protein labeling. They react with thiols at near-neutral pH to form a stable thioether linkage. Several commercially available fluorescent probes utilize a maleimide group, including derivatives of fluorescein, rhodamine, and Alexa Fluor dyes. For example, 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin is a highly selective thiol-reactive probe.

Haloacetamides and Haloalkyls

Iodoacetamides are another major class of thiol-reactive probes. They react with thiols through a nucleophilic substitution reaction to form a stable thioether bond. While highly effective, iodoacetamides can sometimes show reactivity towards other amino acid residues like histidine and methionine, particularly at higher pH values. Fluorescein iodoacetamide is a widely used example.

Disulfide Exchange Reagents

Probes based on disulfide cleavage are often used to quantify the total number of sulfhydryl groups in a protein sample. The reaction involves the reduction of the disulfide bond in the probe by a thiol in the sample, leading to the release of a chromophore or fluorophore.

Quantitative Properties of Common Thiol-Reactive Fluorophores

The choice of a fluorescent probe often depends on its spectral properties and quantum yield. The following table summarizes key quantitative data for several common thiol-reactive fluorescent probes.

| Fluorophore Class | Example Probe | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| Coumarin | 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin | ~386 | ~477 | >30,000 | ~0.9 |

| Fluorescein | Fluorescein-5-maleimide | ~494 | ~518 | >65,000 | ~0.9 |

| Rhodamine | Tetramethylrhodamine-5-maleimide | ~550 | ~575 | >85,000 | ~0.4 |

| Alexa Fluor | Alexa Fluor 488 C₅ Maleimide | ~495 | ~519 | >70,000 | ~0.9 |

| Alexa Fluor | Alexa Fluor 594 C₅ Maleimide | ~590 | ~617 | >90,000 | ~0.6 |

| BODIPY | BODIPY FL Maleimide | ~503 | ~512 | >80,000 | ~0.9 |

Note: Values are approximate and can vary depending on the specific conjugate and environmental conditions.

Experimental Protocols for Protein Labeling

The following is a general protocol for labeling proteins with thiol-reactive fluorescent probes. Optimization may be required for specific proteins and probes.

Materials and Reagents

-

Protein of interest in a suitable buffer (e.g., phosphate, Tris, HEPES at pH 7.0–7.5).

-

Thiol-reactive fluorescent probe (e.g., maleimide or iodoacetamide derivative).

-

Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds.

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol).

-

Purification column (e.g., size-exclusion chromatography).

-

Spectrophotometer.

Protein Preparation

-

Dissolve the protein in the reaction buffer at a concentration of 50–100 µM.

-

If the protein contains disulfide bonds that need to be labeled, add a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP.

-

Incubate for 30-60 minutes at room temperature.

-

If DTT was used, it must be removed by dialysis or a desalting column before adding the reactive probe. TCEP does not need to be removed when using iodoacetamides or maleimides.

Probe Preparation

-

Dissolve the thiol-reactive probe in a suitable anhydrous solvent (e.g., DMF or DMSO) to prepare a stock solution (typically 1-10 mM).

Labeling Reaction

-

Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quench the reaction by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to a final concentration of 10-100 mM to react with any excess probe.

Purification of the Labeled Protein

-

Separate the labeled protein from the unreacted probe and quenching reagent using a size-exclusion chromatography column.

-

Collect the fractions containing the protein, which can often be identified by its color if a visible-range fluorophore was used.

Calculating the Degree of Labeling (DOL)

-

Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the excitation maximum of the fluorophore.

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

Calculate the concentration of the fluorophore using the Beer-Lambert law.

-

The DOL is the molar ratio of the fluorophore to the protein.

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the core chemical reactions and the general experimental process.

Caption: Reaction of a maleimide probe with a protein thiol group.

References

An In-depth Technical Guide to Cysteine-Specific Bioconjugation Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cysteine-Specific Bioconjugation

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate with combined functionalities. Among the 20 canonical amino acids, cysteine is a prime target for site-specific modification due to the unique nucleophilicity of its thiol (sulfhydryl) side chain and its relatively low natural abundance in proteins.[1][2][] The thiol group's pKa is approximately 8.5, allowing for its selective targeting at physiological or near-neutral pH where it exists in its more reactive thiolate anion form.[1][]

This specificity is crucial in the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins for improved pharmacokinetics. This guide provides a detailed overview of the core chemistries, quantitative data, and experimental considerations for the most common classes of cysteine-specific bioconjugation reagents.

Major Classes of Cysteine-Specific Reagents

The selection of a conjugation reagent depends on the desired stability of the linkage, reaction kinetics, and the specific application. The most prevalent classes of reagents target the thiol group of cysteine via Michael addition, nucleophilic substitution, or disulfide exchange.

Maleimides

Maleimides are the most widely used class of reagents for cysteine bioconjugation. They react with thiols via a Michael addition mechanism to form a stable succinimidyl thioether linkage.

Mechanism of Action: The reaction is highly specific for thiols at a pH range of 6.5-7.5. At pH values above 8.5, reactivity with primary amines can occur, and the maleimide group itself is susceptible to hydrolysis. The reaction is rapid and efficient under mild conditions.

Advantages:

-

High selectivity for thiols at neutral pH.

-

Rapid reaction kinetics.

-

Forms a stable covalent bond.

Disadvantages:

-

The resulting thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to deconjugation.

-

The succinimide ring is prone to hydrolysis, which can affect conjugate stability. However, this ring-opening can also be advantageous as it renders the linkage more stable and resistant to thiol exchange.

-

Conjugation to an N-terminal cysteine can lead to an intramolecular rearrangement, forming a stable six-membered thiazine ring. This is an often underreported side reaction that can lead to product heterogeneity.

Haloacetamides (Iodoacetamides and Bromoacetamides)

Haloacetamides react with cysteine thiols via an SN2 nucleophilic substitution reaction, forming a stable thioether bond. Iodoacetamides are commonly used, though they exhibit slower reaction kinetics compared to maleimides.

Mechanism of Action: The thiolate anion acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen, which is displaced as a halide ion.

Advantages:

-

Forms a very stable, irreversible thioether bond.

-

Less prone to the side reactions observed with maleimides.

Disadvantages:

-

Slower reaction rates compared to maleimides.

-

Requires higher reagent concentrations.

-

Can exhibit some reactivity towards other nucleophilic residues like histidine and methionine at higher pH.

Pyridyl Disulfides

Pyridyl disulfide reagents react with thiols through a thiol-disulfide exchange mechanism. This reaction is specific and results in the formation of a new disulfide bond, linking the molecule of interest to the cysteine residue.

Mechanism of Action: The reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the pyridyl disulfide group. This process releases pyridine-2-thione, a byproduct whose concentration can be monitored spectrophotometrically at 343 nm to track the reaction progress.

Advantages:

-

Highly specific for thiols.

-

The reaction can be easily monitored in real-time.

-

The resulting disulfide bond is cleavable by reducing agents, which is a desirable feature for applications like drug delivery, where the payload needs to be released inside the cell.

Disadvantages:

-

The disulfide linkage is less stable than a thioether bond and can be cleaved in reducing biological environments.

Vinyl Sulfones

Vinyl sulfones are Michael acceptors that react with thiols to form a stable thioether linkage. They are known for forming highly stable conjugates.

Mechanism of Action: Similar to maleimides, the reaction proceeds via a Michael addition where the cysteine thiol attacks the electron-deficient double bond of the vinyl sulfone.

Advantages:

-

Forms an exceptionally stable, irreversible thioether bond, often more stable than the maleimide-cysteine adduct.

-

Good selectivity for thiols, particularly under mildly acidic conditions.

-

The reagent itself is stable in aqueous solutions.

Disadvantages:

-

Reaction kinetics can be slower than maleimides.

-

Some cross-reactivity with other nucleophiles like amines can occur, especially at higher pH values.

Quantitative Data Comparison

The choice of reagent is often dictated by its kinetic properties and the stability of the final conjugate. The following table summarizes key quantitative parameters for the major classes of cysteine-specific reagents.

| Reagent Class | Second-Order Rate Constant (k₂) | Optimal pH | Linkage Type | Linkage Stability | Key Features |

| Maleimides | ~10² - 10³ M⁻¹s⁻¹ | 6.5 - 7.5 | Thioether | Stable, but prone to retro-Michael reaction | Fast kinetics; potential for bond reversal and hydrolysis |

| Haloacetamides | ~0.6 M⁻¹s⁻¹ (Iodoacetamide) | 7.0 - 8.5 | Thioether | Very Stable | Slower kinetics; highly stable bond |

| Pyridyl Disulfides | Variable, pH-dependent | 7.0 - 8.0 | Disulfide | Reductively Cleavable | Reaction is easily monitored; cleavable linkage |

| Vinyl Sulfones | Variable, generally slower than maleimides | 6.0 - 8.0 | Thioether | Very Stable | Forms highly stable adducts |

| para-Quinone Methides | Up to 1.67 x 10⁴ M⁻¹s⁻¹ | >7.0 | Thioether | Stable | Extremely fast kinetics and high specificity |

| Vinylheteroarenes | ~0.5 - 0.9 M⁻¹s⁻¹ (Vinylpyrimidine) | 5.0 - 7.0 | Thioether | Very Stable | High stability in human plasma |

Note: Rate constants are approximate and can vary significantly based on the specific reagent structure, protein, and reaction conditions.

Experimental Protocols & Workflows

A successful bioconjugation experiment requires careful planning and execution. The following sections detail a general workflow and a specific protocol for protein labeling.

General Experimental Workflow

The process of cysteine-specific bioconjugation typically follows a multi-step workflow, from protein preparation to the characterization of the final conjugate.

Caption: General workflow for cysteine-specific protein bioconjugation.

Detailed Protocol: Labeling a Protein with a Maleimide Reagent

This protocol provides a general methodology for labeling a cysteine-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).

I. Materials and Buffers:

-

Protein: Purified protein with at least one accessible cysteine residue (e.g., 1-10 mg/mL).

-

Maleimide Reagent: Stock solution (e.g., 10-20 mM) in a compatible organic solvent like DMSO or DMF.

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride or Dithiothreitol (DTT).

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, degassed to remove oxygen.

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassette.

II. Protein Preparation (Reduction):

-

Dissolve the protein in the reaction buffer to the desired concentration (e.g., 50 µM).

-

To reduce any existing disulfide bonds and ensure the target cysteine is in its free thiol form, add a 10- to 50-fold molar excess of a reducing agent like TCEP. DTT can also be used, but it must be completely removed before adding the maleimide reagent.

-

Incubate the mixture for 1-2 hours at room temperature.

-

Remove the reducing agent using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed reaction buffer. This step is critical to prevent the reducing agent from reacting with the maleimide.

III. Conjugation Reaction:

-

Immediately after removing the reducing agent, add the maleimide reagent stock solution to the protein solution. A 5- to 20-fold molar excess of the reagent over the protein is typically used.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if using a light-sensitive reagent (e.g., a fluorophore).

-

The reaction progress can be monitored if the payload has a distinct absorbance or fluorescence.

IV. Quenching and Purification:

-

To quench any unreacted maleimide reagent, add a quenching reagent like L-cysteine to a final concentration of ~1 mM. Incubate for 15-30 minutes.

-

Purify the labeled protein conjugate from excess reagent and byproducts. Size-exclusion chromatography (SEC) is often the preferred method. Alternatively, dialysis can be used.

V. Characterization:

-

Confirm the success of the conjugation and determine the degree of labeling.

-

Mass Spectrometry (ESI-MS): Provides the most accurate determination of the conjugate's molecular weight and the number of labels attached per protein.

-

SDS-PAGE: Can show a mobility shift for the labeled protein compared to the unlabeled protein. If a fluorescent label was used, the gel can be imaged to confirm labeling.

-

UV-Vis Spectroscopy: Can be used to quantify the concentration of both the protein and the attached label, allowing for the calculation of the degree of labeling (DOL).

Reaction Mechanisms and Pathways

Visualizing the chemical transformations and biological contexts is essential for understanding bioconjugation.

Thiol-Maleimide Reaction Mechanism

The core of maleimide chemistry is the Michael addition of a cysteine thiol to the maleimide double bond, forming a stable thioether linkage.

Caption: Mechanism of the Thiol-Maleimide Michael Addition reaction.

Application in Studying Signaling Pathways

Cysteine-specific bioconjugation is a powerful tool for studying cellular processes. For instance, a kinase involved in a signaling cascade can be labeled with a fluorescent probe to track its localization or with a biotin tag for pulldown experiments.

Consider the generic MAP Kinase cascade:

Caption: A labeled kinase (MAPKK) within a generic signaling cascade.

Conclusion

Cysteine-specific bioconjugation is an indispensable technique in modern chemical biology, drug development, and diagnostics. Reagents like maleimides, haloacetamides, pyridyl disulfides, and vinyl sulfones each offer a unique set of advantages and disadvantages related to reaction kinetics, selectivity, and linkage stability. The choice of reagent must be carefully considered based on the specific research goal. By following robust experimental protocols and utilizing precise analytical techniques for characterization, researchers can successfully generate well-defined bioconjugates to advance their scientific endeavors. The continued development of novel reagents with even faster kinetics and improved stability promises to further expand the capabilities of this powerful technology.

References

An In-Depth Technical Guide to Br-5MP-Fluorescein: Synthesis, Structure, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-5-methylene pyrrolone-fluorescein (Br-5MP-Fluorescein), a specialized fluorescent probe designed for cysteine-specific protein modification. The information presented is based on the foundational research introducing this class of reagents.

Introduction and Core Structure

This compound is a bioconjugation reagent that combines a fluorescein fluorophore with a 3-bromo-5-methylene pyrrolone (3Br-5MP) reactive group. This design allows for the covalent labeling of proteins and peptides specifically at cysteine residues, enabling fluorescent tracking and analysis. The key innovation lies in the 3Br-5MP moiety, which offers high reactivity and specificity for thiol groups under mild conditions.

The core structure consists of a fluorescein molecule linked to the nitrogen atom of the 3-bromo-5-methylene pyrrolone ring.

Chemical Structure of N-fluorescein-3Br-5MP:

While a definitive, publicly available IUPAC name and CAS number for the specific N-fluorescein conjugate are not readily found, the structure can be deduced from the synthesis precursors. The core reactive moiety is the 3-bromo-5-methylene-1H-pyrrol-2(5H)-one ring system.

Synthesis of this compound

The synthesis of this compound involves a two-stage process: the formation of the 3-bromo-5-methylene pyrrolone core, followed by its conjugation to an amine-functionalized fluorescein. While the detailed experimental protocol for the specific N-fluorescein-3Br-5MP conjugate is detailed in the supplementary materials of the primary literature, which were not accessible through public searches, a general and representative synthetic protocol can be outlined based on the information available in the main publication by Zhang, Zang, et al. (2020).[1][2]

Stage 1: Synthesis of the 3-Bromo-5-Methylene Pyrrolone (3Br-5MP) Core

The 3Br-5MP core can be synthesized via a one-pot reaction. A representative protocol for a generic 3Br-5MP is as follows:

Experimental Protocol: General Synthesis of a 3Br-5MP Derivative

-

Materials:

-

An appropriate starting amine (R-NH₂)

-

Mucobromic acid

-

An activating agent (e.g., a carbodiimide such as EDC)

-

A suitable organic solvent (e.g., Dichloromethane - DCM)

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

-

-

Procedure:

-

Dissolve the starting amine in the organic solvent.

-

Add mucobromic acid to the solution.

-

Add the activating agent portion-wise at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a mild aqueous solution.

-

Perform a standard aqueous workup, washing the organic layer with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 3Br-5MP derivative.

-

Stage 2: Conjugation to Fluorescein

The purified 3Br-5MP core, if not already functionalized with the desired linker, is then conjugated to an amine-containing fluorescein derivative (e.g., 5-aminofluorescein).

Experimental Protocol: General Conjugation to an Amine

-

Materials:

-

The synthesized 3Br-5MP derivative with a suitable leaving group or activated functional group.

-

Amine-functionalized fluorescein.

-

A suitable aprotic solvent (e.g., Dimethylformamide - DMF).

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA).

-

-

Procedure:

-

Dissolve the 3Br-5MP derivative and the amine-functionalized fluorescein in the aprotic solvent.

-

Add the non-nucleophilic base to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting this compound conjugate using an appropriate chromatographic method (e.g., HPLC).

-

Quantitative Data

The following table summarizes the known and estimated quantitative data for a representative this compound conjugate. Specific data may vary depending on the exact linker and substitution pattern.

| Property | Value | Source/Note |

| Molecular Formula | C₂₅H₁₄BrN₃O₆ | Deduced from precursors |

| Molecular Weight | 548.30 g/mol | Calculated from formula |

| Appearance | Likely an orange to red solid | Based on fluorescein derivatives |

| Excitation Maximum (λex) | ~494 nm | Characteristic of fluorescein |

| Emission Maximum (λem) | ~521 nm | Characteristic of fluorescein |

| Purity | >95% | Typically achieved via HPLC purification |

| Solubility | Soluble in organic solvents like DMSO and DMF | Common for fluorescent dyes |

| Storage Conditions | -20°C, protected from light | Recommended for fluorescent probes |

Application in Cysteine-Specific Protein Labeling

This compound is designed for the specific labeling of cysteine residues in proteins and peptides. The reaction proceeds via a thiol-Michael addition-elimination mechanism, where the thiol group of cysteine attacks the exocyclic methylene of the 3Br-5MP core, followed by the elimination of HBr. This results in a stable covalent bond.

Experimental Workflow: Protein Labeling

The general workflow for labeling a protein with this compound is depicted in the diagram below.

Signaling Pathway: Reaction Mechanism

The underlying chemical reaction for the labeling process is a key "signaling pathway" in the context of this chemical probe's function.

This reaction demonstrates high specificity for cysteine over other amino acid residues, making this compound a valuable tool for site-specific protein modification.[1][2] The resulting conjugate is stable, allowing for downstream applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

References

understanding 5-Methylene pyrrolone chemistry

An In-depth Technical Guide to 5-Methylene Pyrrolone Chemistry for Researchers and Drug Development Professionals

Introduction

5-Methylene-2-pyrrolones (5MPs) are a class of five-membered heterocyclic compounds characterized by a pyrrolone ring with an exocyclic double bond at the 5-position. This scaffold has garnered significant attention in the scientific community, particularly in the fields of chemical biology and drug development. Initially detected in modified proteins resulting from reactions with oxidatively damaged DNA and in Maillard-type reactions, their utility has expanded considerably.[1]

A key application of 5MPs lies in bioconjugation, where they serve as superior alternatives to commonly used maleimides for linking molecules to proteins.[1] Conjugates formed with 5MPs exhibit greater resistance to hydrolysis compared to their maleimide counterparts.[1][2] Furthermore, their reaction with thiols is highly specific and can be reversible, making them valuable tools for applications requiring controlled release or temporary protection of biomolecules.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and application of 5-methylene pyrrolones, complete with experimental protocols and quantitative data to support researchers in their work.

Core Chemistry: Synthesis and Reactivity

Synthesis of 5-Methylene-2-pyrrolones

A facile and cost-effective one-pot synthesis method has been developed, making 5MPs more accessible. This procedure starts from inexpensive furfuryl acetate and proceeds via an in-situ generation of a 1,4-dicarbonyl intermediate. The key steps involve the bromine oxidation of the furan ring, followed by trapping of the resulting dicarbonyl compound with a primary amine, which undergoes cyclization and dehydration to form the final 5MP product.

The general workflow for this synthesis is depicted below.

Caption: One-Pot Synthesis Workflow for 5-Methylene-2-pyrrolones.

This method is tolerant of various functional groups on the primary amine, allowing for the synthesis of a diverse library of 5MP derivatives.

Chemical Reactivity

The primary mode of reactivity for 5MPs in a biological context is the Michael addition of nucleophiles, particularly thiols from cysteine residues, to the exocyclic double bond. This reaction is highly efficient and proceeds cleanly under physiological conditions.

A significant advantage of this chemistry is its reversibility. The thiol adduct is stable at neutral pH but can be cleaved under basic conditions (pH 9.5) via a retro-Michael reaction or through exchange with an excess of another thiol at physiological pH (7.5). This "traceless" removal of the conjugate makes 5MPs highly valuable for controlled drug delivery and temporary biomolecule modification.

Caption: Reversible Thiol-Michael Addition Reactivity of 5MPs.

While the primary focus has been on Michael additions, the exocyclic double bond also presents an opportunity for other transformations, such as cycloaddition reactions. Studies on structurally similar methylenedioxolanones have shown they undergo [3+2] cycloadditions with reagents like nitrile oxides and diazo compounds, suggesting a broader synthetic potential for the 5MP core that is yet to be fully explored.

Applications in Drug Development

The unique reactivity profile of 5-methylene pyrrolones makes them highly suitable for applications in drug development, most notably in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells.

The linker is a critical component of an ADC, and 5MPs offer a stable and selectively cleavable option. A 5MP-based linker can be used to attach a drug to a cysteine residue on the antibody. The resulting conjugate remains stable in circulation (neutral pH). Upon internalization into the target cell, the higher intracellular concentration of thiols (like glutathione) or changes in pH can trigger the release of the active drug, leading to selective cell death.

Caption: Role of 5MP Linkers in Antibody-Drug Conjugate (ADC) Action.

Quantitative Data

The one-pot synthesis method demonstrates good to moderate yields across a range of primary amines. The reaction conditions are generally mild and tolerant of different functional groups.

| Entry | Primary Amine (R-NH₂) | Product | Isolated Yield (%) |

| 1 | Aniline | 11 | 69 |

| 2 | Propargylamine | 12 | 50 |

| 3 | n-Butylamine | 13 | 61 |

| 4 | Ethanolamine | 14 | 59 |

| 5 | (S)-tert-Butyl 2-amino-3-(tert-butyldimethylsilyloxy)propanoate | 15 | 64 |

| 6 | Methyl 2-aminobenzoate | 16 | 52 |

| 7 | (S)-Di-tert-butyl 2-aminopentanedioate | 17 | 56 |

| Table based on data from Jacinto et al., Org. Lett. 2018. |

Experimental Protocols

General Protocol for One-Pot Synthesis of N-Substituted 5-Methylene-2-pyrrolones

This protocol is adapted from the work of Greenberg and coworkers.

Materials:

-

Furfuryl acetate (1.0 mmol, 1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.2 mmol, 1.2 equiv)

-

Primary amine (1.2 mmol, 1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Phosphate Buffer (PB), 0.125 M, pH 7.5

Procedure:

-

A solution of furfuryl acetate (1.0 mmol) is prepared in 20 mL of a 1:1 (v/v) mixture of THF and 0.125 M phosphate buffer (pH 7.5).

-

The solution is cooled to 0 °C in an ice bath with stirring.

-

N-Bromosuccinimide (NBS) (1.2 mmol) is added to the cooled solution.

-

The reaction mixture is stirred at 0 °C for 1 hour to allow for the complete oxidation of the furan.

-

The respective primary amine (1.2 mmol) is then added to the reaction mixture.

-

The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure N-substituted 5-methylene-2-pyrrolone.

Note: The stability of the final 5MP product can vary. Some derivatives, particularly those from small, unhindered amines like propargylamine, may be unstable and should be used promptly after isolation.

References

In-Depth Technical Guide to the Excitation and Emission Spectra of 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF)

A Note on Nomenclature: The initial query for "Br-5MP-Fluorescein" did not yield specific results. However, extensive research points to a closely related and well-characterized compound, 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF) , as the likely subject of interest. This guide will focus on the detailed photophysical properties and applications of BBDMAF.

This technical guide provides a comprehensive overview of the spectral properties of 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF), a derivative of fluorescein with significant potential for researchers, scientists, and drug development professionals. BBDMAF exhibits pronounced pH-dependent fluorescence, making it a valuable tool for probing acidic environments in biological systems.[1][2]

Core Photophysical Properties

BBDMAF's fluorescence characteristics are intrinsically linked to its molecular structure and the surrounding pH. Like fluorescein, it exists in different prototropic forms in aqueous solutions: cationic, neutral, monoanionic, and dianionic.[1][2] The protonation and deprotonation of the dimethylamino and hydroxyl groups in response to pH changes directly influence the molecule's electronic configuration and, consequently, its absorption and emission spectra.[1]

Quantitative Spectroscopic Data

The key photophysical parameters of BBDMAF across its different ionic forms are summarized in the table below. This data is essential for designing experiments and interpreting results.

| Prototropic Form | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |

| Cationic | 440 | 515 | 0.11 | Data not available in searched literature |

| Neutral | 495 | 515 | 0.78 | Data not available in searched literature |

| Monoanionic | 503 | 515 | 0.013 | Data not available in searched literature |

| Dianionic | 510 | 515 | 0.00080 | Data not available in searched literature |

Data sourced from a study on the synthesis and photophysical properties of BBDMAF.

Protolytic Equilibria of BBDMAF

The pH-dependent fluorescence of BBDMAF is governed by the equilibria between its different ionic forms. The following diagram illustrates these transitions.

Experimental Protocols

Synthesis of 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF)

BBDMAF can be synthesized from 5-bromofluorescein diacetate through a series of standard reactions. A general outline of the synthesis involves the nitration of 5-bromofluorescein diacetate, followed by reduction of the nitro groups to amino groups, and finally, reductive amination to yield BBDMAF.

Measurement of pH-Dependent Fluorescence Spectra

Objective: To determine the excitation and emission spectra of BBDMAF at various pH values.

Materials:

-

5-Bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF)

-

10 mM phosphate buffer

-

Ethanol

-

HCl and NaOH solutions for pH adjustment

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

-

pH meter

Procedure:

-

Prepare a stock solution of BBDMAF in a suitable solvent (e.g., DMSO).

-

Prepare a series of solutions of BBDMAF in 10 mM phosphate buffer at various pH levels (e.g., from pH 2 to 10). A final concentration of approximately 2.5 µM is recommended. For very low pH values, HCl solutions can be used.

-

For each pH, record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax).

-

Using the fluorescence spectrophotometer, excite the sample at its determined λmax for each pH.

-

Record the fluorescence emission spectrum for each sample. The emission maximum for BBDMAF is consistently around 515 nm.

-

Plot the fluorescence intensity at the emission maximum against the pH to visualize the pH-dependent fluorescence profile.

Fluorescence Polarization Assay (General Protocol)

Objective: To measure the binding of a small fluorescently labeled molecule to a larger molecule.

Principle: When a small fluorescent molecule tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger molecule, its tumbling slows, and the emitted light becomes more polarized.

Materials:

-

Fluorescein-labeled ligand (tracer)

-

Macromolecule of interest (e.g., protein)

-

Assay buffer

-

Fluorescence plate reader with polarization filters

Procedure:

-

Determine Optimal Tracer Concentration: Serially dilute the fluorescently labeled ligand and measure fluorescence intensity to find a concentration that gives a strong signal without being in vast excess of the binding partner.

-

Binding Reaction: In a microplate, combine a fixed concentration of the tracer with varying concentrations of the macromolecule. Include wells with tracer only (for minimum polarization) and buffer only (for background).

-

Incubation: Incubate the plate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using the plate reader. The instrument will measure the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.

-

Data Analysis: The polarization (P) or anisotropy (r) values are calculated by the instrument's software. Plot P or r as a function of the macromolecule concentration to generate a binding curve.

Application: Monitoring Enzymatic Activity

The pH sensitivity of BBDMAF makes it a suitable probe for monitoring enzymatic reactions that involve a change in pH. For example, the activity of an enzyme that produces an acidic or basic product can be continuously monitored by the change in BBDMAF's fluorescence intensity.

The following diagram illustrates a generalized workflow for such an application.

References

An In-depth Technical Guide to the Core Principles of Fluorescent Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of fluorescent protein (FP) labeling, a cornerstone technique in modern biological research and drug development. We will delve into the core mechanisms of fluorescence, detail the methodologies for genetically encoding these powerful reporters, and explore their application in visualizing complex cellular processes.

The Foundation: Understanding Fluorescent Proteins

Fluorescent proteins are genetically encoded reporters that, upon expression within a cell or organism, emit light when excited by a specific wavelength, enabling the visualization of a vast array of biological processes.[1][2][3] The most well-known of these is the Green Fluorescent Protein (GFP), originally isolated from the jellyfish Aequorea victoria.[1][3] The fluorescence arises from a chromophore structure formed by the cyclization and oxidation of three specific amino acid residues within the protein's beta-barrel structure. This process, known as maturation, is an intrinsic property of the protein and does not require external cofactors, making FPs ideal for use in living systems.

Through extensive protein engineering, a diverse palette of FPs has been developed, spanning the visible spectrum from blue to far-red. These variants offer a range of photophysical properties, allowing for multicolor imaging and the study of multiple cellular targets simultaneously.

Key Photophysical Properties of Fluorescent Proteins

The utility of a fluorescent protein for a specific application is determined by several key photophysical parameters:

-

Excitation and Emission Spectra: These define the wavelengths of light the FP absorbs and emits. A large separation between the excitation and emission maxima (a large Stokes shift) is desirable to minimize background noise.

-

Quantum Yield (QY): This is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore.

-

Molar Extinction Coefficient (ε): This reflects how strongly the FP absorbs light at its excitation maximum. A higher extinction coefficient contributes to greater brightness.

-

Brightness: This is a practical measure of an FP's performance and is calculated as the product of the molar extinction coefficient and the quantum yield.

-

Photostability: This refers to the ability of an FP to resist photobleaching, or the irreversible loss of fluorescence upon prolonged exposure to excitation light.

Quantitative Data of Common Fluorescent Proteins

The following table summarizes the key photophysical properties of a selection of commonly used fluorescent proteins. This data is essential for selecting the appropriate FP for a given experimental design, particularly for multicolor imaging where spectral overlap must be minimized.

| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Brightness |

| EGFP | 488 | 507 | 56,000 | 0.60 | 1.00 |

| mCherry | 587 | 610 | 72,000 | 0.22 | 0.47 |

| mTurquoise2 | 434 | 474 | 30,000 | 0.93 | 0.83 |

| mVenus | 515 | 528 | 92,200 | 0.57 | 1.57 |

| TagRFP | 555 | 584 | 100,000 | 0.48 | 1.43 |

| mKate2 | 588 | 633 | 52,500 | 0.40 | 0.62 |

Genetically Encoding Fluorescent Labels: The Fusion Protein

The power of fluorescent proteins lies in their ability to be genetically fused to a protein of interest, creating a chimeric protein that retains the function of the target protein while being fluorescently visible. This allows for the direct visualization of the protein's localization, dynamics, and interactions within the context of a living cell.

The process begins with the molecular cloning of the cDNA encoding the protein of interest and the cDNA for the fluorescent protein into an expression vector. The two sequences are ligated in-frame, ensuring that a single, continuous polypeptide chain is produced upon expression. The choice of placing the fluorescent protein at the N- or C-terminus of the protein of interest, as well as the inclusion of a flexible linker sequence, can be critical for preserving the function of the target protein.

Experimental Protocols for Fluorescent Protein Expression

The delivery of the fusion protein construct into host cells is a critical step. The two most common methods are transient transfection and viral transduction.

Detailed Protocol for Transient Transfection using Lipofectamine

Transient transfection results in the temporary expression of the foreign gene, as the plasmid DNA is not integrated into the host cell's genome. This method is rapid and suitable for short-term expression studies. The following is a general protocol for the transfection of mammalian cells in a 6-well plate format using a lipid-based reagent like Lipofectamine.

Materials:

-

Mammalian cells of choice

-

Complete culture medium

-

Serum-free medium (e.g., Opti-MEM)

-

Plasmid DNA of the fluorescent protein fusion construct (0.2-1 µg/µL)

-

Lipofectamine reagent

-

Sterile microcentrifuge tubes

-

6-well tissue culture plates

Procedure:

-

Cell Seeding (Day 1):

-

Seed 0.25-1 x 10⁶ cells per well in a 6-well plate with 2 mL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to adhere and reach 70-90% confluency on the day of transfection.

-

-

Transfection (Day 2):

-

DNA-Lipofectamine Complex Formation:

-

In a sterile microcentrifuge tube (Tube A), dilute 2 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently.

-

In a separate sterile microcentrifuge tube (Tube B), dilute 5 µL of Lipofectamine reagent in 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

-

Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow the DNA-lipid complexes to form.

-

-

Transfection of Cells:

-

Gently aspirate the culture medium from the cells and wash once with serum-free medium.

-

Add 800 µL of serum-free medium to the DNA-lipid complex mixture (for a total volume of 1 mL).

-

Add the 1 mL of the complex-containing medium dropwise to the cells in the well.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 4-6 hours.

-

-

Post-Transfection:

-

After the incubation period, aspirate the transfection medium and replace it with 2 mL of complete culture medium.

-

Incubate the cells for 24-72 hours before analysis of fluorescent protein expression.

-

-

Detailed Protocol for Lentiviral Transduction

Lentiviral transduction is used to create stable cell lines with long-term expression of the fluorescent protein fusion, as the viral genome integrates into the host cell's DNA. This method is highly efficient for a wide range of cell types, including non-dividing cells.

Materials:

-

HEK293T cells (for virus production)

-

Target cells for transduction

-

Lentiviral transfer plasmid (with the fluorescent protein fusion construct)

-

Packaging plasmids (e.g., psPAX2, pMD2.G)

-

Transfection reagent (e.g., PEI, Lipofectamine)

-

Complete culture medium

-

Polybrene

-

0.45 µm filter

-

Sterile tubes and plates

Procedure:

Part 1: Lentivirus Production in HEK293T cells

-

Cell Seeding (Day 1):

-

Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

-

-

Transfection (Day 2):

-

Prepare a DNA mixture containing the transfer plasmid, packaging plasmid, and envelope plasmid in a sterile tube with serum-free medium.

-

In a separate tube, prepare the transfection reagent according to the manufacturer's protocol.

-

Combine the DNA and transfection reagent mixtures and incubate to form complexes.

-

Add the transfection complexes to the HEK293T cells and incubate.

-

-

Virus Harvest (Day 4-5):

-

Collect the cell culture supernatant containing the lentiviral particles 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral supernatant can be used immediately or stored at -80°C.

-

Part 2: Transduction of Target Cells

-

Cell Seeding (Day 1):

-

Seed the target cells in a 24-well plate to be 30-50% confluent on the day of transduction.

-

-

Transduction (Day 2):

-

Thaw the lentiviral supernatant on ice.

-

Remove the culture medium from the target cells.

-

Add the desired amount of viral supernatant to the cells along with fresh medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

-

Incubate the cells for 24-72 hours.

-

-

Post-Transduction (Day 4 onwards):

-

Replace the virus-containing medium with fresh complete medium.

-

Allow the cells to grow for another 48-72 hours to allow for expression of the fluorescent protein.

-

If the lentiviral vector contains a selection marker, you can begin antibiotic selection to generate a stable cell line.

-

Applications in Visualizing Cellular Signaling

Fluorescent protein labeling is a powerful tool for dissecting complex signaling pathways. By tagging key proteins in a pathway, researchers can visualize their localization, translocation, and interactions in response to stimuli.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) at the cell surface, which triggers a cascade of protein phosphorylation events, ultimately leading to the activation of ERK. Activated ERK then translocates to the nucleus to regulate gene expression.

Förster Resonance Energy Transfer (FRET) for Studying Protein Interactions

Förster Resonance Energy Transfer (FRET) is a technique that can be used to measure the proximity of two fluorescent molecules. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. This energy transfer only occurs when the donor and acceptor are within a very short distance of each other (typically 1-10 nm).

By fusing a donor FP (e.g., CFP) to one protein and an acceptor FP (e.g., YFP) to another, FRET can be used to monitor their interaction in real-time. When the two proteins interact, the donor and acceptor FPs are brought into close proximity, resulting in an increase in FRET, which can be detected as a decrease in donor fluorescence and an increase in acceptor fluorescence.

FRET-based biosensors have been developed to monitor the activity of kinases like ERK. These biosensors consist of a donor and acceptor FP linked by a peptide that contains a phosphorylation site for the kinase of interest and a phospho-binding domain. Upon phosphorylation by the active kinase, the peptide undergoes a conformational change that brings the donor and acceptor FPs closer together, leading to an increase in FRET.

Applications in Drug Development

Fluorescent protein labeling has become an indispensable tool in drug discovery and development. It is used to:

-

Identify and validate drug targets: By visualizing the subcellular localization and trafficking of a potential drug target, researchers can gain insights into its function.

-

High-throughput screening: Cell-based assays using fluorescent reporters can be used to screen large libraries of compounds for their effects on specific cellular processes or signaling pathways.

-

Assess drug efficacy and mechanism of action: Fluorescent imaging can be used to monitor the effects of a drug on its target in real-time and in a cellular context. For example, a drug's ability to inhibit the nuclear translocation of a transcription factor can be directly visualized.

-

Monitor drug distribution and pharmacokinetics: In preclinical animal models, whole-body imaging of fluorescently labeled cells or proteins can provide information on drug distribution and clearance.

Conclusion

Fluorescent protein labeling has revolutionized our ability to study the inner workings of cells. The continuous development of new and improved fluorescent proteins, coupled with advanced imaging techniques, will undoubtedly continue to provide novel insights into complex biological processes and accelerate the development of new therapeutics. This guide has provided a foundational understanding of the principles and core methodologies of this powerful technology, equipping researchers and drug development professionals with the knowledge to effectively apply it in their work.

References

Introduction: The Unique Role of Cysteine in Bioconjugation

An In-depth Technical Guide to Thiol-Specific Chemical Modification

In the landscape of protein chemistry and drug development, the ability to selectively modify a biomolecule at a specific site is paramount. Among the twenty common amino acids, cysteine stands out due to the unique chemical properties of its thiol (or sulfhydryl, -SH) group.[1] While being one of the least abundant amino acids, cysteine is often found in functionally critical regions of proteins, where it can be involved in catalysis, metal coordination, and the formation of structurally vital disulfide bonds.[1][2]

The true power of the cysteine thiol group in bioconjugation lies in its high nucleophilicity, especially in its deprotonated thiolate form (S⁻).[1] This reactivity allows for highly specific chemical modifications under mild, physiological conditions, minimizing off-target reactions with other more abundant amino acid residues like lysine.[3] This specificity makes cysteine an ideal target for the site-selective attachment of a wide array of molecules, including fluorescent dyes, PEG chains, cytotoxic drugs for antibody-drug conjugates (ADCs), and affinity labels for proteomic studies. This guide provides a comprehensive overview of the core principles, chemistries, and experimental protocols central to thiol-specific modification for researchers, scientists, and drug development professionals.

Core Chemistries for Thiol-Specific Modification

Several classes of chemical reagents have been developed to exploit the unique reactivity of the thiol group. The choice of reagent depends on the desired stability of the resulting bond, the reaction conditions, and the specific application.

Michael Addition Reagents: Maleimides

Maleimides are among the most widely used thiol-reactive reagents. They react with thiols via a Michael addition mechanism, where the thiol attacks one of the double-bonded carbons of the maleimide ring. This reaction is highly efficient and forms a stable succinimidyl thioether linkage.

-

Mechanism : The reaction is highly chemoselective for thiols at a pH range of 6.5 to 7.5. At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the reactivity with primary amines becomes competitive.

-

Advantages : The reaction is rapid and proceeds with high yield under mild, aqueous conditions without the need for a catalyst.

-

Limitations : The resulting thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to conjugate instability and potential payload exchange with other molecules like serum albumin. The maleimide ring itself is also susceptible to hydrolysis at higher pH, which renders it unreactive towards thiols.

S-Alkylation Reagents: Haloacetyls (Iodoacetamides)

Haloacetyl derivatives, such as iodoacetamides and bromoacetamides, react with thiols through S-alkylation (a nucleophilic substitution, SN2 reaction). The thiol attacks the carbon atom bearing the halogen, displacing it and forming a stable thioether bond.

-

Mechanism : This S-alkylation reaction forms an irreversible thioether bond. The optimal pH for this reaction is typically between 8.0 and 8.5, where the thiol group is sufficiently deprotonated to act as a potent nucleophile.

-

Advantages : The resulting thioether bond is highly stable and not prone to reversal like the maleimide adduct.

-

Limitations : Iodoacetamides are not as selective as maleimides and can react with other nucleophilic residues like histidine and methionine, particularly at higher pH values. The reaction is also light-sensitive.

Thiol-Disulfide Exchange Reagents: Pyridyl Disulfides

Pyridyl disulfide reagents react with thiols via a thiol-disulfide exchange mechanism. This reaction forms a new disulfide bond between the target molecule and the reagent, releasing a pyridine-2-thione byproduct.

-

Mechanism : The reaction's progress can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm. The optimal reaction rate is typically observed between pH 7 and 8.

-

Advantages : The resulting disulfide bond is cleavable by reducing agents like dithiothreitol (DTT) or endogenous thiols such as glutathione. This feature is highly advantageous for applications requiring the release of a payload, such as in antibody-drug conjugates.

-

Limitations : The reversibility of the disulfide bond can be a disadvantage in applications where a stable, permanent linkage is required. The reaction kinetics can be significantly affected by steric hindrance around the thiol group.

Radical-Mediated Reactions: Thiol-Ene Chemistry

The thiol-ene reaction involves the radical-mediated addition of a thiol across a double bond (an "ene"). This reaction is often initiated by light (photoinitiation) and is considered a "click chemistry" reaction due to its high efficiency and specificity.

-

Mechanism : A photoinitiator generates a radical, which abstracts a hydrogen from the thiol to create a thiyl radical. This radical then adds across the ene, and the resulting carbon-centered radical propagates the chain by abstracting a hydrogen from another thiol molecule.

-

Advantages : The reaction is highly efficient, proceeds rapidly, and forms a stable thioether bond. It is tolerant of a wide range of functional groups and can be performed in aqueous conditions. The use of light allows for spatial and temporal control over the conjugation process.

-

Limitations : The requirement for UV irradiation or heat can be incompatible with sensitive biomolecules. While often efficient, side reactions can sometimes occur.

Quantitative Comparison of Thiol-Specific Reagents

The selection of a suitable reagent is critical for successful bioconjugation. The following table summarizes the key quantitative and qualitative parameters for the major classes of thiol-reactive reagents.

| Reagent Class | Example Reagent | Reaction Mechanism | Optimal pH | Bond Formed | Bond Stability | Key Features & Limitations |

| Michael Addition | N-ethylmaleimide | Michael Addition | 6.5 - 7.5 | Succinimidyl Thioether | Reversible (via retro-Michael) | High thiol selectivity at neutral pH; fast kinetics. Conjugate instability can be a drawback. |

| S-Alkylation | Iodoacetamide | SN2 Nucleophilic Substitution | 8.0 - 8.5 | Thioether | Highly Stable | Forms a very stable bond. Less selective than maleimides; can react with His and Met. |

| Thiol-Disulfide Exchange | Pyridyl Disulfide | Thiol-Disulfide Exchange | 7.0 - 8.0 | Disulfide | Cleavable (Reducible) | Reversible/cleavable bond is useful for drug delivery. Reaction can be monitored spectrophotometrically. |

| Radical-Mediated | Allyl Ethers | Thiol-Ene Radical Addition | Varies (often neutral) | Thioether | Highly Stable | "Click" reaction with high efficiency. Requires photo or thermal initiation, which may harm sensitive biomolecules. |

| Michael Addition (Reversible) | 5-Methylene Pyrrolone (5MP) | Michael Addition | 7.5 (conjugation) | Thioether | Reversible (pH or thiol exchange) | More stable than maleimides. Conjugate can be cleaved tracelessly at pH 9.5 or via thiol exchange. |

Experimental Protocols and Workflows

Precise and reproducible experimental procedures are essential for effective thiol modification. Below are generalized protocols for labeling proteins with maleimide and iodoacetamide reagents, along with a visual workflow.

Diagram: General Workflow for Protein Thiol Labeling

Caption: General experimental workflow for site-specific protein labeling via thiol modification.

Protocol 1: Protein Labeling with a Maleimide Reagent

This protocol provides a general procedure for conjugating maleimide-activated molecules (e.g., fluorescent dyes) to proteins.

-

Protein Preparation : Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5. Buffers should be degassed by vacuum or by bubbling with an inert gas (e.g., argon, nitrogen) to prevent oxygen-mediated oxidation of thiols.

-

Reduction of Disulfides (Optional) : To label cysteine residues involved in disulfide bonds, a reduction step is necessary. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate the mixture for 20-30 minutes at room temperature. TCEP is often preferred over DTT as it does not contain a thiol group that could compete in the subsequent labeling reaction.

-

Reagent Preparation : Immediately before use, prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.

-

Conjugation Reaction : Add the maleimide stock solution to the protein solution to achieve a 10 to 20-fold molar excess of the reagent over the protein. Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification : Remove the unreacted maleimide reagent and byproducts from the labeled protein conjugate. Common methods include gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.

-

Quantification : Determine the concentration of the protein (e.g., by absorbance at 280 nm) and the conjugated molecule (e.g., by absorbance at its specific λmax). The Degree of Labeling (DOL), or the average number of reagent molecules per protein, can then be calculated using the Beer-Lambert law, correcting for the reagent's absorbance at 280 nm.

Protocol 2: Protein Alkylation with Iodoacetamide

This protocol is for the alkylation of cysteine residues using iodoacetamide, often used in proteomics to prevent disulfide bond reformation before mass spectrometry analysis.

-

Protein Solubilization and Denaturation : Solubilize the protein sample (10-100 µg) in a denaturing buffer (e.g., 8 M Urea in Tris-HCl) to unfold the protein and expose all cysteine residues.

-

Reduction : Add a reducing agent such as DTT to a final concentration of 10 mM. Incubate at 37-60°C for 1 hour to ensure complete reduction of all disulfide bonds.

-